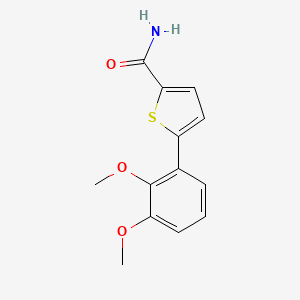
5-(2,3-dimethoxyphenyl)thiophene-2-carboxamide
Overview
Description
5-(2,3-Dimethoxyphenyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a 2,3-dimethoxyphenyl group and a carboxamide group
Mechanism of Action
The mechanism of action of thiophene-2-carboxamide derivatives involves interactions with various enzymes. For example, the compound showed approximately 9.8-fold more activity against urease enzyme than thiourea standard . The molecular interaction for each of the target compounds with the active sites of the urease, acetylcholinesterase and butyrylcholinesterase enzymes was investigated by molecular insertion simulations .
Future Directions
Thiophene-2-carboxamide derivatives have shown a wide variety of applications including agrochemical and pharmaceutical fields . The results also show that compounds carrying thiophene/furan carbocamide moieties could be used promising structures in the development of more potent pharmaceutical agents in the future .
Preparation Methods
The synthesis of 5-(2,3-dimethoxyphenyl)thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and thiophene-2-carboxylic acid.
Formation of Intermediate: The 2,3-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The acid chloride is then reacted with thiophene-2-carboxylic acid in the presence of a base such as triethylamine to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography.
Chemical Reactions Analysis
5-(2,3-Dimethoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiophene derivatives with reduced functional groups.
Scientific Research Applications
5-(2,3-Dimethoxyphenyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic uses.
Comparison with Similar Compounds
5-(2,3-Dimethoxyphenyl)thiophene-2-carboxamide can be compared with similar compounds such as:
Thiophene-2-carboxamide: Lacks the 2,3-dimethoxyphenyl group, resulting in different electronic and biological properties.
2,3-Dimethoxyphenyl derivatives: Compounds with similar phenyl substitutions but different heterocyclic cores, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
5-(2,3-dimethoxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-16-9-5-3-4-8(12(9)17-2)10-6-7-11(18-10)13(14)15/h3-7H,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRXOWFVCMNQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC=C(S2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


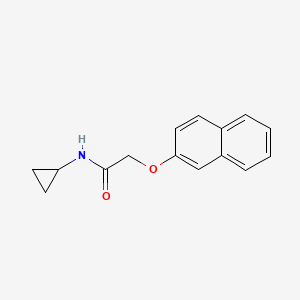
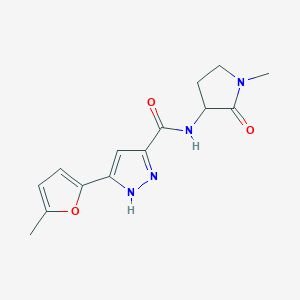
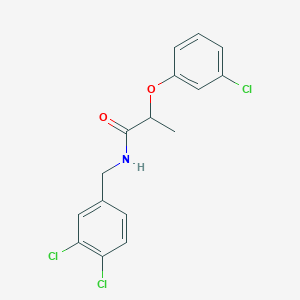
![2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4027832.png)
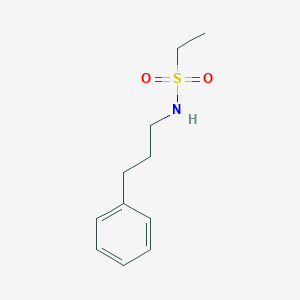
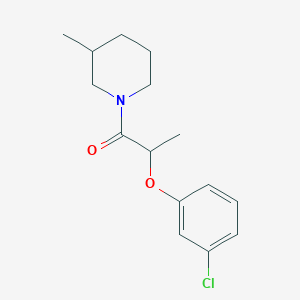

![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]acetamide](/img/structure/B4027865.png)
![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B4027873.png)
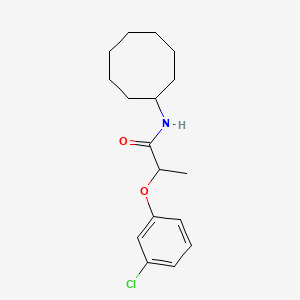
![N,N'-[1,4-phenylenebis(methylene)]bis(5-chloro-2-methoxybenzamide)](/img/structure/B4027901.png)
![N-{3-[(benzoylamino)methyl]-3,5,5-trimethylcyclohexyl}benzamide](/img/structure/B4027909.png)
![8-pyridin-2-yl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one](/img/structure/B4027920.png)
![N-(4-methylphenyl)-2-({6-[(4-methylphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B4027924.png)
